N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a heterocyclic compound featuring a triazolo-pyrazine core substituted with a dimethylpiperidine group and an acetamide-linked 3-chloro-4-fluorophenyl moiety. The compound’s synthesis likely follows protocols similar to those described for related acetamide-triazolo hybrids, involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O2/c1-12-7-13(2)10-26(9-12)18-19-25-28(20(30)27(19)6-5-23-18)11-17(29)24-14-3-4-16(22)15(21)8-14/h3-6,8,12-13H,7,9-11H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFCURIWCGHADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClF₁N₄O₂
The structure features a triazolo-pyrazine core and a piperidine moiety, which are known to contribute to its biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Kinase Inhibition : Many derivatives of this class have been shown to inhibit various kinases, including anaplastic lymphoma kinase (ALK), which is crucial in cancer therapy. For example, related compounds have demonstrated IC50 values in the nanomolar range for ALK inhibition .
- Antiviral Activity : The compound's design suggests potential antiviral properties against coronaviruses. Patents indicate that similar structures can act as inhibitors of viral replication .
- Cytotoxic Effects : Studies have indicated that compounds with a piperidine structure can exhibit cytotoxic effects on cancer cell lines. The presence of the triazole ring enhances these effects by promoting apoptosis in tumor cells .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound Name | Target | IC50 (nM) | Effect |
|---|---|---|---|
| CJ-2360 | ALK | 2.2 ± 0.3 | Potent inhibitor of cell growth in KARPAS-299 |
| CJ-2224 | ALK | 0.62 | Highly effective against cancer cell proliferation |
| CJ-2212 | ALK | 0.49 | Superior in inhibition compared to previous derivatives |
These studies highlight the importance of specific structural modifications in enhancing biological activity.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a derivative similar to this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against KARPAS-299 cells with an IC50 value of approximately 29.5 nM . This suggests potential use in targeted cancer therapies.
Case Study 2: Antiviral Properties
In another investigation focusing on antiviral activity against coronaviruses, a structurally related compound demonstrated effectiveness in inhibiting viral replication in vitro. The mechanism was attributed to interference with viral entry and replication processes . This opens avenues for developing antiviral medications based on similar chemical scaffolds.
Comparison with Similar Compounds
Key Observations :
- Halogenation: Chloro-fluoro substitutions (as in the target compound) are associated with increased metabolic stability compared to non-halogenated analogs, as halogens reduce susceptibility to oxidative degradation .
- Core Flexibility : Triazolo-pyrazine cores (target compound) may offer greater conformational flexibility than pyrazolo-pyrimidines (Example 83), influencing binding kinetics to rigid enzyme active sites .
Bioactivity and Computational Predictions
While bioactivity data for the target compound is absent in the evidence, analogs like Example 83 show kinase inhibitory activity. Computational tools like Hit Dexter 2.0 () could predict its behavior:
- Promiscuity Risk: Fluorinated aryl groups may reduce promiscuous binding compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
